

Technical Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide

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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)-2-iodoacetamide

CAS No.: 53527-05-2

Cat. No.: B12304993

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Core Identity: A Bifunctional Cysteine-Reactive Phenolic Tag CAS: 53527-05-2 Synonyms: 4-(Iodoacetylamino)phenol; Iodoacetamidophenol; **N-(4-Hydroxyphenyl)-2-iodoacetamide**.^{[1][2]}

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized alkylating reagent designed to introduce a phenolic moiety onto cysteine residues. While standard iodoacetamide (IAM) is used to block thiols (carbamidomethylation), this derivative installs a tyrosine-like phenol handle.

This handle serves a critical function in bio-analytical workflows: it allows indirect radioiodination or electrochemical detection of cysteine-containing biomolecules that lack accessible native tyrosine residues. It effectively functions as a "thiol-specific Bolton-Hunter reagent," bridging the gap between cysteine chemistry and phenol-based detection modalities.

Chemical Properties & Reactivity^{[3][4]}

Structural Significance

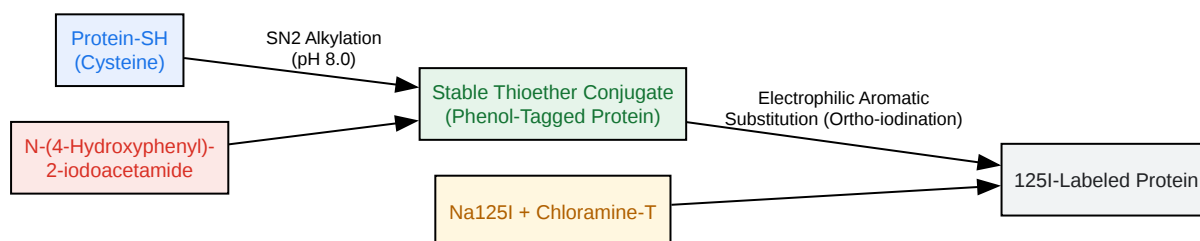
The molecule consists of two distinct functional domains separated by an amide linker:

- The Electrophile (Iodoacetamide): A soft electrophile that reacts specifically with thiolate anions () via an mechanism.
- The Reporter Handle (4-Hydroxyphenyl): A phenol group that mimics tyrosine. It is chemically inert to the initial alkylation conditions but highly reactive toward electrophilic aromatic substitution (e.g., iodination with).

Mechanism of Action

The primary utility lies in a two-step "Tag-and-Modify" workflow.

- Step 1 (Alkylation): The reagent alkylates free thiols (Cys) under physiological pH (7.5–8.5). The iodine is displaced, forming a stable thioether bond.
- Step 2 (Functionalization): The newly introduced phenol ring is available for downstream modification, most notably radioiodination using oxidants like Chloramine-T or Iodo-Gen.



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Caption: Mechanism of indirect cysteine radiolabeling. The reagent acts as a bridge, converting a thiol site into a substrate for radio-iodination.

Synthesis & Preparation

For researchers requiring fresh reagent (commercial stock is often expensive or unstable over long periods), the synthesis is straightforward via a two-step protocol starting from 4-aminophenol.

Synthesis Protocol

Precursors: 4-Aminophenol, Chloroacetyl chloride, Sodium Iodide (NaI).

- Chloroacetylation:
 - Dissolve 4-aminophenol in a biphasic system (Ethyl acetate / Saturated) or dry THF with triethylamine.
 - Add chloroacetyl chloride dropwise at 0°C.
 - Result: N-(4-hydroxyphenyl)-2-chloroacetamide. (Recrystallize from water/ethanol).
- Finkelstein Reaction (Halogen Exchange):
 - Dissolve the chloro-intermediate in anhydrous acetone.
 - Add excess Sodium Iodide (NaI) (3–5 equivalents).
 - Reflux for 2–4 hours. The driving force is the precipitation of NaCl (insoluble in acetone).
 - Workup: Filter off NaCl, evaporate solvent, and recrystallize from ethanol/water.
 - Storage: Store at -20°C, protected from light (iodides are photosensitive).

Key Applications

Indirect Radioiodination (Labeling)

This is the "Gold Standard" application. Direct iodination of proteins (using Chloramine-T) targets Tyrosine and Histidine. If a protein lacks accessible Tyrosines, or if Tyrosines are in the active site (where modification kills activity), this reagent provides an alternative.

- Workflow:
 - Reduce protein disulfides (if necessary) with TCEP.
 - Incubate with **N-(4-Hydroxyphenyl)-2-iodoacetamide** (10-fold molar excess) at pH 8.0 for 1 hour in the dark.
 - Remove excess reagent via desalting column (PD-10) or dialysis. Crucial Step: Unreacted reagent will consume radioiodine.
 - Perform standard labeling on the tagged protein. The radioiodine will incorporate ortho- to the hydroxyl group on the introduced phenol.

Electrochemical Detection (LCEC)

Phenols are electroactive and can be oxidized at carbon electrodes.

- Usage: Tagging thiol-containing peptides for analysis by Liquid Chromatography with Electrochemical Detection (LCEC).
- Advantage: Offers higher sensitivity than UV detection for specific analytes without the need for fluorescence.

Polysulfidation Detection

Recent proteomic workflows (e.g., using the analog HPE-IAM) utilize this scaffold to detect protein polysulfides (

).^[3] The reagent alkylates the terminal sulfane sulfur, stabilizing it for biotinylation or mass spectrometry analysis.

Experimental Protocol: Cysteine Tagging

Objective: Labeling a purified protein (50 kDa) for subsequent analysis.

| Parameter | Specification | Notes |
|---------------|-------------------------------------|--|
| Buffer | 50 mM Tris-HCl or HEPES, pH 7.5–8.0 | Avoid buffers with thiols (DTT, BME) or primary amines if using subsequent amine-reactive steps. |
| Reagent Stock | 100 mM in DMSO | Prepare fresh. Solutions turn yellow/brown upon oxidation (iodine release). Discard if colored. |
| Stoichiometry | 10–20x molar excess over thiols | Ensures rapid kinetics and complete saturation of free cysteines. |
| Incubation | 30–60 mins @ Room Temp | Darkness is mandatory. Light causes homolytic cleavage of the C-I bond. |
| Quenching | Add DTT (10 mM final) | Scavenges unreacted iodoacetamide before purification. |

Troubleshooting

- **Incomplete Labeling:** Check pH. Below pH 7.0, cysteine reactivity drops significantly. Ensure TCEP is used for reduction (DTT competes for the alkylating agent).
- **Precipitation:** The reagent is hydrophobic. If the protein precipitates, add mild detergents (0.1% RapiGest or SDS) or reduce the reagent concentration.

Safety & Handling

- **Toxicity:** Like all alkylating agents, it is a potential mutagen/carcinogen. It covalently modifies DNA and proteins. Handle in a fume hood with nitrile gloves.
- **Stability:** Highly sensitive to light and moisture. The C-I bond is weaker than the C-Cl bond.

- Sign of degradation: Yellowing of the white powder (liberation of).

References

- Polymer Labeling Principle
 - Title: A Radiolabeling Method for Precise Quantific
 - Source: National Institutes of Health (PubMed Central).
 - Context: Describes the introduction of phenol groups (via N-(4-hydroxyphenethyl)acrylamide analogs)
 - URL:[[Link](#)]
- Polysulfidation Detection (Analog Application)
 - Title: Detection of Protein Polysulfidation Using a β -(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3]
 - Source: Analytical Chemistry (ACS Public
 - Context: Details the use of the HPE-IAM analog for tagging reactive sulfane sulfurs, demonstrating the utility of the hydroxyphenyl-iodoacetamide scaffold in advanced proteomics.
 - URL:[[Link](#)]
- General Thiol Alkylation Protocols
 - Title: Methods for the determination and quantification of the reactive thiol proteome.[4]
 - Source: Free Radical Biology and Medicine.[4]
 - Context: Provides the foundational reaction conditions and stoichiometry for iodoacetamide-based probes.
 - URL:[[Link](#)]

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- [3. Detection of Protein Polysulfidation Using a \$\beta\$ -\(4-Hydroxyphenyl\)ethyl Iodoacetamide-Derived Biotin Tag HPB - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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